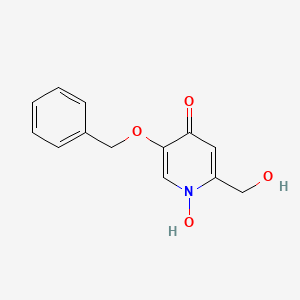
4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- is a chemical compound belonging to the class of pyridinones. Known for its distinctive structure featuring a hydroxy group and a phenylmethoxy substituent, this compound holds significance in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- typically involves multi-step organic reactions. One common route involves the cyclization of suitable precursors under specific conditions, such as the use of base or acid catalysts and controlled temperature settings. Purification is often achieved through methods like recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthesis pathways to ensure high yields and purity. Techniques such as continuous flow chemistry and large-scale crystallization can be employed to meet industrial demand.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to corresponding alcohols or other reduced forms.
Substitution: Reacts with different nucleophiles to substitute functional groups.
Common Reagents and Conditions
Reactions involving this compound often use reagents like:
Sodium borohydride (for reduction)
Potassium permanganate (for oxidation)
Nucleophiles such as amines or thiols (for substitution)
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In chemistry, 4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- serves as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and biochemical pathways due to its structural similarity to certain biological molecules.
Medicine
In medicine, derivatives of this compound can be investigated for potential pharmacological properties, including antimicrobial or antiviral activities.
Industry
Industrially, it might be utilized in the synthesis of specialized polymers or as a precursor in the manufacture of fine chemicals and pharmaceuticals.
Mécanisme D'action
Molecular Targets and Pathways
The compound’s mechanism of action involves interaction with molecular targets such as enzymes or receptors. Its hydroxy and phenylmethoxy groups allow it to form specific bonds and undergo reactions within biological systems, influencing pathways related to its structure and reactivity.
Comparaison Avec Des Composés Similaires
List of Similar Compounds
2-Hydroxy-4(1H)-pyridinone
5-Hydroxy-1-methyl-2(1H)-pyridinone
1-Hydroxy-2-methyl-4(1H)-pyridinone
Each of these similar compounds varies slightly in structure, leading to differences in reactivity and application areas.
Propriétés
IUPAC Name |
1-hydroxy-2-(hydroxymethyl)-5-phenylmethoxypyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-8-11-6-12(16)13(7-14(11)17)18-9-10-4-2-1-3-5-10/h1-7,15,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDZAAMYPHQHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
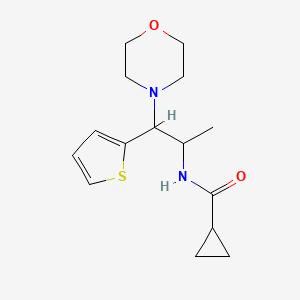
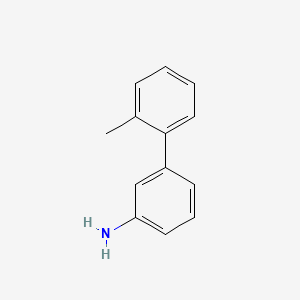
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894975.png)

![Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate](/img/structure/B2894977.png)
![4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2894979.png)
![3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide](/img/structure/B2894980.png)
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2894981.png)
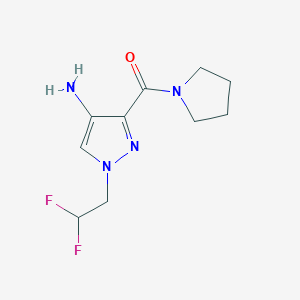
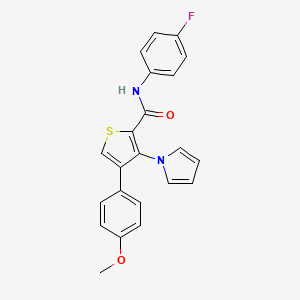
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-methylphenyl)carbamate](/img/structure/B2894985.png)
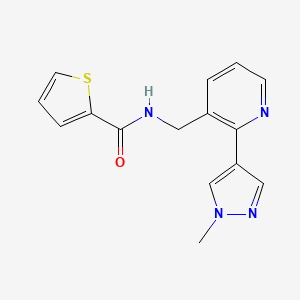
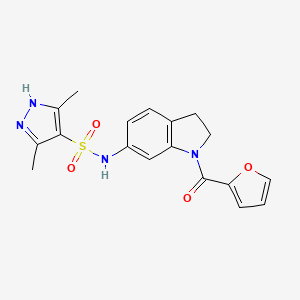
![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
